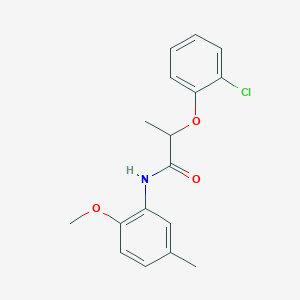
2-(2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide
Descripción general
Descripción
2-(2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide, also known as CMMP, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of amides and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 2-(2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide is not fully understood, but it is believed to act as an allosteric modulator of ion channels and an inhibitor of FAAH. 2-(2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide has been found to bind to a specific site on the TRPV1 and TRPA1 channels, which leads to a shift in the voltage dependence of channel activation. This shift results in a decrease in the activity of these channels, which leads to a reduction in pain and temperature sensation. 2-(2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide has also been found to bind to the active site of FAAH, which inhibits its activity and leads to an increase in the levels of endocannabinoids in the brain.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide has been found to have various biochemical and physiological effects. It has been shown to reduce pain and temperature sensation in animal models of pain. 2-(2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide has also been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, 2-(2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide has been found to increase the levels of endocannabinoids in the brain, which has been shown to have various therapeutic effects, such as reducing inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide for lab experiments is its well-established synthesis method. This allows researchers to obtain 2-(2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide in a relatively easy and cost-effective manner. 2-(2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide has also been found to be stable under a wide range of conditions, which makes it suitable for use in various experimental setups. However, one limitation of 2-(2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide is its relatively low potency compared to other compounds that target the same ion channels and enzymes. This may limit its usefulness in certain experimental setups.
Direcciones Futuras
There are many future directions for the study of 2-(2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide. One possible direction is to investigate its potential as a therapeutic agent for various neurological disorders, such as chronic pain, anxiety, and depression. Another direction is to investigate its potential as a tool for studying the role of endocannabinoids in the brain. Finally, there is a need for the development of more potent analogs of 2-(2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide that can be used in experimental setups where higher potency is required.
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide has been found to have various scientific research applications, especially in the field of neuroscience. It has been shown to modulate the activity of certain ion channels, such as the TRPV1 and TRPA1 channels, which are involved in the perception of pain and temperature. 2-(2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide has also been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids in the brain, which has been shown to have various therapeutic effects.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-8-9-16(21-3)14(10-11)19-17(20)12(2)22-15-7-5-4-6-13(15)18/h4-10,12H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUHZDOPUHLLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(C)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



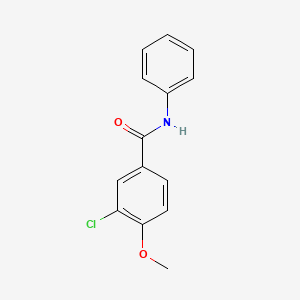
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylbutyl)benzamide](/img/structure/B4737113.png)
![9-mercapto-4-methoxy-6,10-dihydro-11H-chromeno[4',3':4,5]thieno[2,3-d]pyrimidin-11-one](/img/structure/B4737116.png)

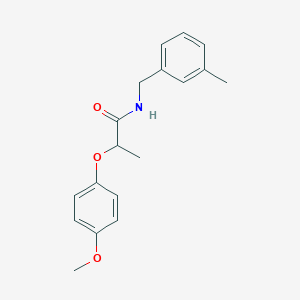
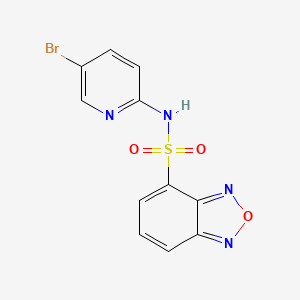
![5-[(5-bromo-2-furyl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4737154.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4737162.png)
![2-[(1-naphthyloxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4737168.png)
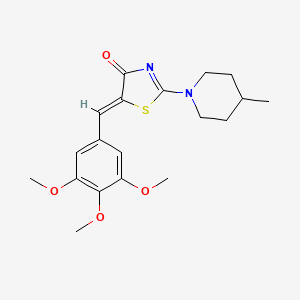
![methyl 2-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4737185.png)
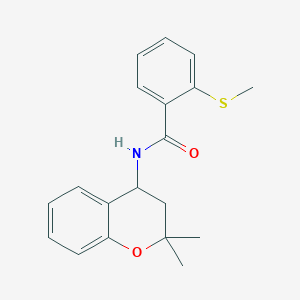
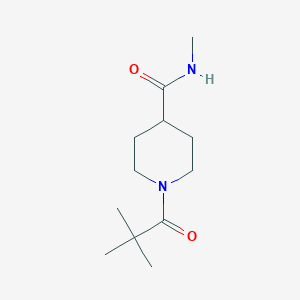
![3-butoxy-N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4737194.png)